1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)-
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes an oxa-diazaspirodecane core and a p-aminophenethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)- can be compared with other similar compounds such as:
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: This compound shares the same core structure but lacks the p-aminophenethyl group, resulting in different chemical and biological properties.
8-Benzyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one:
The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(p-aminophenethyl)- lies in its specific functional groups, which impart distinct properties and make it suitable for various specialized applications.
Properties
CAS No. |
23804-80-0 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
8-[2-(4-aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C15H21N3O2/c16-13-3-1-12(2-4-13)5-8-18-9-6-15(7-10-18)11-17-14(19)20-15/h1-4H,5-11,16H2,(H,17,19) |
InChI Key |
NTMFJZKPNPTJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)N |
Origin of Product |
United States |
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